An In-Depth Technical Guide to 2-Bromo-3-methylisonicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Bromo-3-methylisonicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methylisonicotinic acid, with the CAS number 1211583-05-9, is a substituted pyridine carboxylic acid. This class of compounds is of significant interest in medicinal chemistry due to the versatile reactivity of the pyridine ring and the biological importance of the isonicotinic acid scaffold.[1][2] While specific experimental data for this particular isomer is limited in publicly available literature, its structural similarity to key intermediates in the synthesis of targeted therapies, such as Poly(ADP-ribose) polymerase (PARP) inhibitors, suggests its potential as a valuable building block in drug discovery and development.[3][4] This guide provides a comprehensive overview of the known and predicted chemical properties of 2-Bromo-3-methylisonicotinic acid, along with inferred synthetic methods and potential applications based on related structures.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | Supplier Data[5] |
| Molecular Weight | 216.03 g/mol | Supplier Data |
| CAS Number | 1211583-05-9 | Supplier Data[5] |
| Predicted Boiling Point | 353.9±25.0 °C | |
| Predicted pKa | 3.45±0.10 | |
| Predicted LogP | 1.85 | |
| Predicted Water Solubility | 3.41 g/L | |
| Predicted Melting Point | 165-175 °C |
Note: Predicted values are generated using computational models and may differ from experimental values.
Spectral Data (Predicted)
As experimental spectra are not available, predicted spectral data can provide insights into the structural characterization of 2-Bromo-3-methylisonicotinic acid.
¹H NMR Spectrum (Predicted)
The predicted ¹H NMR spectrum would likely show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.
¹³C NMR Spectrum (Predicted)
The predicted ¹³C NMR spectrum would display seven unique carbon signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring would be significantly affected by the substituents. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum.[6][7]
IR Spectrum (Predicted)
The predicted infrared (IR) spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹
-
C=N and C=C stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region
-
C-Br stretch: Typically in the fingerprint region below 800 cm⁻¹
Mass Spectrum (Predicted)
The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[8] Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyridine ring.
Synthesis and Reactivity
While a specific, documented synthesis for 2-Bromo-3-methylisonicotinic acid is not readily found, a plausible synthetic route can be inferred from established methods for preparing similar substituted pyridine carboxylic acids.[9][10]
A likely precursor for the synthesis is 3-methylisonicotinic acid. The bromination of the pyridine ring at the 2-position can be achieved using a suitable brominating agent. The reactivity of the pyridine ring is influenced by the directing effects of the existing substituents.
The reactivity of 2-Bromo-3-methylisonicotinic acid is expected to be dictated by the presence of the bromine atom, the carboxylic acid group, and the methyl group on the pyridine ring. The bromine atom at the 2-position is susceptible to displacement and can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it a versatile intermediate for introducing a wide range of substituents.[11] The carboxylic acid group can undergo standard transformations like esterification and amidation.
Experimental Protocols (Representative)
The following protocols are based on the synthesis and reactions of structurally similar compounds and can serve as a starting point for the development of procedures for 2-Bromo-3-methylisonicotinic acid.
Representative Synthesis of a 2-Bromo-substituted Isonicotinic Acid
This protocol is adapted from the synthesis of related 2-halopyridinecarboxylic acids.[9]
Materials:
-
3-Methylisonicotinic acid
-
N-Bromosuccinimide (NBS) or Bromine
-
Sulfuric acid (or other suitable solvent/catalyst)
-
Appropriate workup and purification reagents
Procedure:
-
Dissolve 3-methylisonicotinic acid in a suitable solvent (e.g., concentrated sulfuric acid).
-
Slowly add the brominating agent (e.g., NBS) portion-wise while maintaining a controlled temperature.
-
Heat the reaction mixture for a specified period, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction mixture by pouring it onto ice.
-
Neutralize the solution to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system.
Representative Suzuki-Miyaura Coupling Reaction
This protocol describes a typical Suzuki-Miyaura coupling reaction involving a 2-bromopyridine derivative.
Materials:
-
2-Bromo-3-methylisonicotinic acid
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
To a reaction vessel, add 2-Bromo-3-methylisonicotinic acid, the arylboronic acid, and the base.
-
Degas the solvent and add it to the reaction mixture.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor its progress.
-
After completion, cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Applications in Drug Discovery
Substituted isonicotinic acids are prevalent scaffolds in many approved drugs and clinical candidates.[1][2] Their ability to act as bioisosteres for other aromatic systems and their capacity for hydrogen bonding and metal chelation make them attractive moieties in drug design.
A particularly relevant application for bromo-substituted pyridines is in the synthesis of PARP inhibitors .[3][4] PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Many potent PARP inhibitors feature a core structure derived from the coupling of a substituted bromopyridine with another cyclic system. The synthesis of the approved PARP inhibitor Niraparib, for example, utilizes a 2-bromo-6-methylisonicotinic acid derivative as a key intermediate.
Given its structural features, 2-Bromo-3-methylisonicotinic acid represents a promising, yet underexplored, building block for the synthesis of novel PARP inhibitors and other biologically active molecules. Its versatile reactivity allows for the systematic exploration of the chemical space around the isonicotinic acid core, which is a key strategy in modern drug discovery.[12]
Conclusion
2-Bromo-3-methylisonicotinic acid is a chemical entity with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is yet to be published, its predicted properties and the well-established chemistry of related compounds provide a solid foundation for its use in research and development. In particular, its utility as a versatile intermediate for creating diverse molecular architectures makes it a compound of high interest for scientists engaged in the discovery of new therapeutic agents. Further experimental investigation into the properties and reactivity of this specific isomer is warranted to fully unlock its potential.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-broMo-3-Methylisonicotinic acid | 1211583-05-9 [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. US7241896B2 - Method for producing 2-halogen-pyridine-carboxylic acid amides - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
